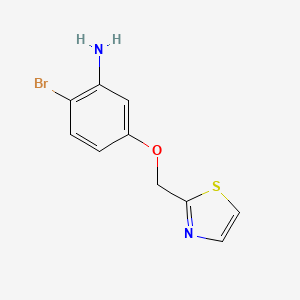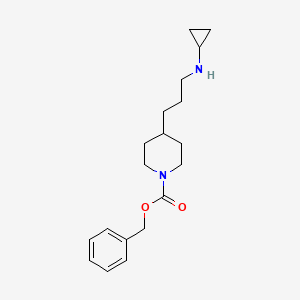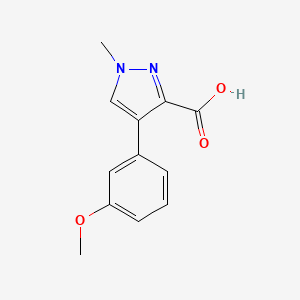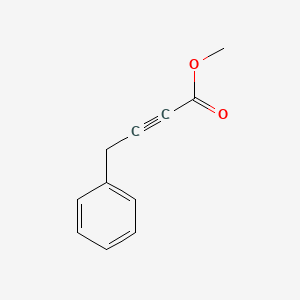
Methyl 4-phenylbut-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-phenylbut-2-ynoate is an organic compound with the molecular formula C11H10O2 It is a member of the alkynoate family, characterized by the presence of a triple bond between carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-phenylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl bromoacetate with phenylacetylene under palladium-catalyzed conditions, followed by dehydrohalogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-phenylbut-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylbut-2-ynoic acid or 4-phenylbutan-2-one.
Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.
Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-phenylbut-2-ynoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-phenylbut-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in metabolic pathways by forming covalent adducts with active site residues. This inhibition can lead to the disruption of essential biological processes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar in structure but contains a ketone group instead of a triple bond.
Phenylacetylene: Lacks the ester group but shares the phenyl and alkyne moieties.
Methyl 4-phenylbutanoate: Contains a single bond instead of a triple bond.
Uniqueness
Methyl 4-phenylbut-2-ynoate is unique due to its combination of an ester group and a triple bond, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
73845-38-2 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
methyl 4-phenylbut-2-ynoate |
InChI |
InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3 |
Clé InChI |
YEBLQTSFTJXFMH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


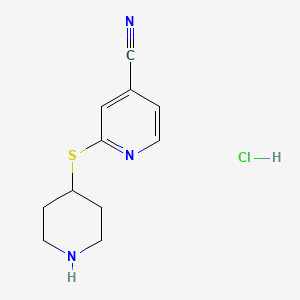
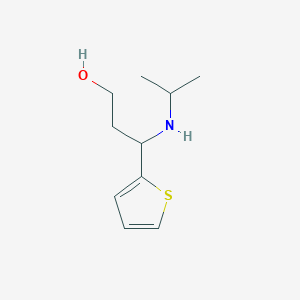
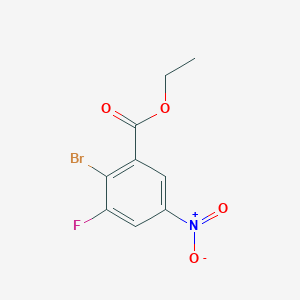
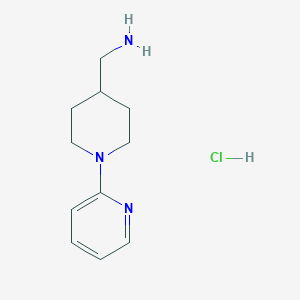
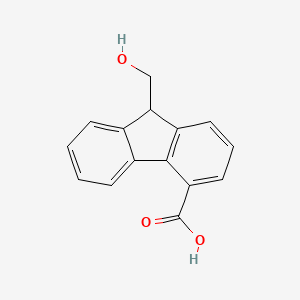

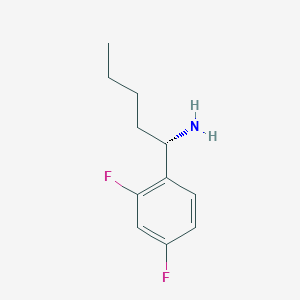
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
